2-Cyclopropyl-3-(dimethylamino)-1-propanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-cyclopropyl-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)5-8(6-10)7-3-4-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
FQGZTESJDXCCHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CO)C1CC1 |
Origin of Product |
United States |
Contextualization Within Modern Organic Synthesis and Chemical Building Blocks
In the landscape of modern organic synthesis, the value of a molecule is often determined by its potential as a versatile building block. 2-Cyclopropyl-3-(dimethylamino)-1-propanol embodies this principle through its hybrid structure. The presence of a primary alcohol, a tertiary amine, and a strained cyclopropyl (B3062369) ring offers multiple points for chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Chiral amino alcohols, a class to which this compound belongs, are crucial synthons in the pharmaceutical industry. frontiersin.org The synthesis of such compounds with high stereoselectivity is a significant challenge and an active area of research. westlake.edu.cnnih.gov Various methods, including the reduction of amino acids and the ring-opening of epoxides or aziridines, have been developed to access these structures. acs.org The dimethylamino group in this compound makes it a tertiary amino alcohol, a structural motif found in numerous biologically active compounds.
Furthermore, the cyclopropyl group is a common feature in many natural products and bioactive molecules, valued for the unique conformational constraints and metabolic stability it imparts. researchgate.net The combination of the cyclopropyl and amino alcohol functionalities in a single molecule suggests its potential as a precursor for novel pharmaceutical candidates and as a tool for creating structurally diverse chemical libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1891340-06-9 |
| Molecular Formula | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | 2-cyclopropyl-3-(dimethylamino)propan-1-ol |
Foundational Chemical Principles Governing the Structure and Potential Reactivity of 2 Cyclopropyl 3 Dimethylamino 1 Propanol
The potential reactivity of 2-Cyclopropyl-3-(dimethylamino)-1-propanol is governed by the interplay of its three key functional components: the hydroxyl group, the dimethylamino group, and the cyclopropyl (B3062369) ring.
The hydroxyl group is a primary alcohol, making it susceptible to oxidation to form an aldehyde or a carboxylic acid. It can also undergo esterification and etherification reactions, providing avenues for further functionalization.
The dimethylamino group , a tertiary amine, imparts basic properties to the molecule and can act as a nucleophile. Its presence can also influence the reactivity of adjacent functional groups through electronic effects and by acting as a directing group in certain reactions.
The most intriguing aspect of this molecule's reactivity lies in the cyclopropyl carbinol system. The three-membered cyclopropane (B1198618) ring is highly strained, and as a result, cyclopropyl carbinols are prone to undergo a variety of ring-opening reactions and rearrangements, often proceeding through a cyclopropylcarbinyl cation intermediate. nih.govthieme-connect.com These reactions can be initiated by acids or Lewis acids and can lead to the formation of homoallylic alcohols or other ring-expanded structures. chemicalbook.com The specific outcome of these rearrangements is often influenced by the substituents on the carbinol and the cyclopropane ring. chemicalbook.com
The proximity of the dimethylamino group to the cyclopropyl carbinol moiety suggests the possibility of intramolecular interactions that could modulate the reactivity of the cyclopropyl ring. The nitrogen atom could potentially participate in chelation to a Lewis acid, influencing the stereochemical outcome of rearrangement reactions.
Overview of Research Trajectories for Cyclopropyl Carbinols and Dimethylamino Propanols in Chemical Sciences
Retrosynthetic Analysis and Strategic Disconnections for the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. ox.ac.uk For the this compound scaffold, several strategic disconnections can be envisioned.
The primary disconnections focus on the C-C and C-N bonds that form the backbone of the molecule. A logical C-N disconnection points to a 2-cyclopropyl-1,3-propanediol derivative and dimethylamine (B145610) as precursors. An alternative and powerful strategy involves a C-C bond disconnection adjacent to the cyclopropyl group. This approach identifies a key cyclopropyl-containing building block and a two-carbon electrophile or nucleophile.
A common strategy for related structures involves disconnection at the C2-C3 bond. This leads to two key synthons: a cyclopropylmethyl carbanion equivalent and a dimethylaminoacetaldehyde electrophile equivalent. The synthetic equivalents for these synthons could be cyclopropylmethyl bromide and 2-(dimethylamino)acetaldehyde, respectively. Another viable disconnection is at the C1-C2 bond, which suggests a reaction between a cyclopropyl carboxaldehyde derivative and a suitable aminomethyl nucleophile.
These disconnections highlight the importance of identifying robust methods to form the carbon skeleton while controlling the relative and absolute stereochemistry of the two adjacent stereocenters at C1 and C2.
Classical Synthetic Routes to this compound and Related Structures
Classical synthetic approaches can be broadly categorized as linear or convergent, each with distinct advantages and disadvantages in terms of efficiency and yield.
A plausible linear sequence for this compound could begin with cyclopropanecarboxaldehyde (B31225). A Wittig or Horner-Wadsworth-Emmons reaction could install a two-carbon extension, forming an α,β-unsaturated ester. Subsequent conjugate addition of dimethylamine, followed by reduction of the ester to the primary alcohol, would yield the target molecule.
Proposed Linear Synthetic Sequence:
Wittig Reaction: Reaction of cyclopropanecarboxaldehyde with a phosphorus ylide (e.g., (methoxycarbonylmethylene)triphenylphosphorane) to form methyl 3-cyclopropylacrylate.
Michael Addition: Conjugate addition of dimethylamine to the α,β-unsaturated ester.
Ester Reduction: Reduction of the methyl ester to the primary alcohol using a reagent like lithium aluminum hydride (LiAlH₄).
For this compound, a convergent approach could involve the synthesis of two main fragments:
Fragment A: A protected 3-(dimethylamino)-1-propanol derivative, prepared from a simple starting material like 3-chloropropanol.
Fragment B: A cyclopropyl-containing unit, such as cyclopropyllithium or a cyclopropyl Grignard reagent.
Chemo- and Regioselective Transformations for the Construction of this compound
The presence of multiple functional groups in the intermediates requires high chemo- and regioselectivity in the synthetic transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, during the reduction of an ester intermediate in the linear synthesis, a reducing agent must be chosen that does not affect the cyclopropyl ring. While robust, the cyclopropane (B1198618) ring can undergo ring-opening under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts). Therefore, a hydride-based reducing agent like LiAlH₄ is preferred for its chemoselectivity.
Regioselectivity: This is crucial when a reagent can attack at multiple sites. In the proposed Michael addition of dimethylamine to an α,β-unsaturated ester, the amine must selectively attack the β-carbon (1,4-addition) rather than the ester carbonyl (1,2-addition). Fortunately, amines strongly favor conjugate addition with such substrates, ensuring high regioselectivity. chemrxiv.org Similarly, transformations on cyclopropene (B1174273) precursors must be highly regioselective to yield the desired substituted cyclopropane. beilstein-journals.org
The development of new catalytic methods continues to provide powerful tools for achieving high selectivity in complex syntheses. nih.govresearchgate.net
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Since this compound possesses a stereocenter at the carbon bearing the hydroxyl group, the synthesis of single enantiomers is a significant challenge. Stereoselective synthesis aims to produce a single stereoisomer from a racemic or achiral starting material. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgtcichemicals.com After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov This strategy is one of the most reliable methods for asymmetric synthesis. tcichemicals.com
An effective approach for this target molecule would utilize an Evans oxazolidinone auxiliary. The synthesis could proceed as follows:
Acylation: An enantiopure oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with cyclopropanecarbonyl chloride to form an N-acyloxazolidinone.
Stereoselective Aldol (B89426) Reaction: This chiral intermediate undergoes a highly diastereoselective aldol reaction with a suitable two-carbon electrophile containing the dimethylamino group, such as 2-(dimethylamino)acetaldehyde. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, establishing the stereocenter.
Auxiliary Cleavage: The chiral auxiliary is then cleaved under reductive conditions (e.g., with lithium borohydride, LiBH₄), which also reduces the ketone formed in the aldol reaction to the desired primary alcohol. This step liberates the enantiomerically enriched target molecule.
This method combines the use of a chiral auxiliary with a substrate-directed reaction to achieve high levels of stereocontrol. rsc.orgpsu.edu
Interactive Data Table: Stereoselective Aldol Reaction
The following table outlines the expected outcomes for the key stereoselective step using a chiral auxiliary approach, based on typical results for Evans aldol reactions.
| Step | Reactants | Reagent | Expected Product | Diastereomeric Excess (d.e.) |
| 1. Acylation | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one + Cyclopropanecarbonyl chloride | n-BuLi, THF | N-(cyclopropanecarbonyl)oxazolidinone | N/A |
| 2. Aldol Reaction | N-(cyclopropanecarbonyl)oxazolidinone + 2-(dimethylamino)acetaldehyde | TiCl₄, DIPEA | Aldol Adduct | >95% |
| 3. Cleavage | Aldol Adduct | LiBH₄ | (R)-2-Cyclopropyl-3-(dimethylamino)-1-propanol | >95% e.e. |
Asymmetric Catalysis in this compound Synthesis
The creation of specific stereoisomers of this compound requires asymmetric catalysis, a technique that guides a reaction to favor the formation of one enantiomer over another. This is crucial as different enantiomers of a molecule can have varied biological activities or physical properties.
Key strategies in asymmetric synthesis often involve the use of chiral catalysts. For cyclopropyl-containing compounds, asymmetric cyclopropanation is a powerful method. mdpi.comorganic-chemistry.org This can be achieved using chiral catalysts based on transition metals like cobalt or ruthenium. organic-chemistry.orgnih.gov For instance, a chiral (Salen)Ru(II) complex has been effectively used to create trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivity. nih.gov Another approach involves the asymmetric ring opening of meso-epoxides with amines, catalyzed by chiral complexes, to yield β-amino alcohols.
The synthesis of the target molecule could hypothetically employ a chiral catalyst to control the stereochemistry at the two chiral centers. A potential pathway could involve the asymmetric addition of a dimethylamino group to a cyclopropyl-containing precursor, guided by a chiral ligand-metal complex. The choice of catalyst and reaction conditions is paramount to achieving high yields and enantiomeric excess (ee).
Table 1: Comparison of Asymmetric Catalytic Methods for Related Structures
| Method | Catalyst Type | Substrate Class | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Asymmetric Cyclopropanation | Co(II)-Porphyrin Complex | Olefins, Diazoacetates | High to excellent | organic-chemistry.org |
| Asymmetric Cyclopropanation | (Salen)Ru(II) Complex | Olefins, Diazoacetates | Excellent | nih.gov |
| Asymmetric Ring Opening | Chiral Sulfinamide Organocatalyst | meso-Epoxides, Anilines | Excellent | organic-chemistry.org |
| Asymmetric Hydrogenation | Ru / P-Phos Ligand | Ketones | >94% |
Biocatalytic Pathways to Related Propanol (B110389) Derivatives
Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. semanticscholar.org While specific biocatalytic routes to this compound are not extensively documented, pathways for structurally related chiral amino alcohols are well-established and provide a blueprint for future development. rsc.org
Enzymes such as transaminases, ketoreductases (KREDs), and amine dehydrogenases are instrumental in synthesizing chiral amines and alcohols. frontiersin.org For example, a multi-enzyme pathway can convert L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine. researchgate.net Ketoreductases can be used for the stereoselective reduction of a ketone precursor to a chiral alcohol, a key step that could be adapted for the synthesis of the target molecule. chemrxiv.org Similarly, native amine dehydrogenases have shown effectiveness in the reductive amination of ketones to produce short-chain chiral amines and amino alcohols. frontiersin.org
These biocatalytic systems can be combined in one-pot cascades, where the product of one enzymatic reaction becomes the substrate for the next, enhancing efficiency and reducing waste. chemrxiv.org The development of a biocatalytic route for this compound would likely involve screening for or engineering an enzyme capable of recognizing the cyclopropyl-substituted substrate.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves strategies like using safer solvents (or no solvent at all), maximizing the incorporation of starting materials into the final product (atom economy), and employing sustainable catalysts. nih.gov
Solvent-Free Reactions
Conducting reactions without a solvent, or "neat," offers significant environmental benefits by eliminating solvent waste, which is a major contributor to pollution from the chemical industry. For the synthesis of amino alcohols, several solvent-free methods have been developed.
One such method is the ring-opening of epoxides with amines. This reaction can proceed efficiently at elevated temperatures in a sealed vessel without any solvent or catalyst, yielding β-amino alcohols in high yields. researchgate.net Alternatively, catalysts like silica (B1680970) gel or Zinc(II) perchlorate (B79767) hexahydrate can facilitate the reaction under solvent-free conditions at room temperature. organic-chemistry.org Another approach is the indium trichloride-catalyzed Mukaiyama aldol reaction, which can produce 1,3-amino alcohols with high stereoselectivity under solvent-free conditions. acs.org These established solvent-free methodologies could be adapted for the synthesis of this compound, thereby reducing its environmental footprint.
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently less wasteful.
Addition reactions, such as the Michael addition or Diels-Alder reactions, are prime examples of 100% atom economy, as all atoms from the reactants are found in the product. jocpr.comrsc.org In the context of synthesizing this compound, a synthetic route based on addition reactions would be preferable to one involving substitution or elimination reactions, which generate stoichiometric byproducts. For instance, a hypothetical synthesis involving the direct addition of dimethylamine across an activated cyclopropyl-containing alkene would exhibit excellent atom economy. This contrasts with classical methods like the Gabriel synthesis of amines, which has a very low atom economy due to the formation of large byproduct molecules. primescholars.com
Table 2: Atom Economy of Different Reaction Types
| Reaction Type | General Transformation | Theoretical Atom Economy (%) | Waste Generation |
|---|---|---|---|
| Addition (e.g., Hydrogenation) | A + B → C | 100 | None (in theory) |
| Rearrangement | A → B | 100 | None |
| Substitution (e.g., Wittig) | A + B → C + D | <100 | Stoichiometric byproduct (D) |
| Elimination | A → B + C | <100 | Stoichiometric byproduct (C) |
Sustainable Catalysis
Sustainable catalysis focuses on the use of catalysts that are environmentally benign, reusable, and highly efficient. This includes biocatalysts (enzymes), which operate under mild conditions in water, and heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled.
For the synthesis of this compound, employing a reusable catalyst, whether it's a metal complex anchored on a solid support or an immobilized enzyme, would align with the principles of sustainable catalysis. rsc.org For example, the use of a solid base catalyst like Na-Y zeolite has been shown to be effective and reusable in the synthesis of β-amino alcohols from amines and alkylene carbonates. organic-chemistry.org The development and application of such catalytic systems can significantly reduce waste and energy consumption, making the chemical process more economically and environmentally sustainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the types and numbers of proton and carbon environments in the molecule.
Acquisition: The acquisition of ¹H and ¹³C NMR spectra typically involves dissolving the analyte in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to avoid solvent signal interference. Tetramethylsilane (TMS) is commonly added as an internal standard with its signal set to 0.00 ppm. The sample is then placed in a high-field NMR spectrometer, and spectra are acquired using standard pulse sequences.
Interpretation of ¹H NMR Spectrum: The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). For this compound, the spectrum is predicted to show distinct signals corresponding to the protons of the cyclopropyl ring, the propanol backbone, the dimethylamino group, and the hydroxyl group. The proximity of electronegative atoms (oxygen and nitrogen) will cause adjacent protons to appear at a lower field (higher ppm).
Interpretation of ¹³C NMR Spectrum: A broadband proton-decoupled ¹³C NMR spectrum displays a single peak for each chemically unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Carbons bonded to electronegative atoms (O and N) are deshielded and resonate at a lower field.
Predicted NMR Data for this compound:
Note: The following data are predicted values based on established chemical shift ranges for similar structural motifs. Actual experimental values may vary slightly.
Table 1: Predicted ¹H and ¹³C NMR Data
| Atom Position(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet | 1H | 35 - 45 |
| Cyclopropyl CH₂ | 0.2 - 0.8 | Multiplet | 4H | 5 - 15 |
| C1-H₂ (CH₂OH) | 3.5 - 3.8 | Multiplet | 2H | 60 - 70 |
| C2-H | 1.5 - 1.9 | Multiplet | 1H | 40 - 50 |
| C3-H₂ (CH₂N) | 2.3 - 2.6 | Multiplet | 2H | 55 - 65 |
| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H | 45 - 55 |
While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for unambiguous assignment. science.govmdpi.com
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.eduwikipedia.org For this compound, COSY would show correlations between the proton on C2 and the protons on C1, C3, and the cyclopropyl methine proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). sdsu.edupressbooks.pub This technique is invaluable for assigning carbon signals by correlating them to their known proton signals. For example, the singlet at ~2.3 ppm would show a cross-peak to the carbon signal at ~45-55 ppm, confirming the N(CH₃)₂ group. pressbooks.pub
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds, ²J and ³J). sdsu.eduwikipedia.org This is crucial for piecing together the molecular skeleton. Key HMBC correlations would confirm the connectivity between the dimethylamino group, the propanol backbone, and the cyclopropyl ring.
Table 2: Predicted Key 2D NMR Correlations
| Experiment | Correlating Protons | Correlating Carbons/Protons | Structural Information Confirmed |
|---|---|---|---|
| COSY | C1-H₂ | C2-H | Connectivity of C1-C2 |
| C2-H | C3-H₂, Cyclopropyl-CH | Connectivity of C2 to C3 and cyclopropyl ring | |
| HSQC | N(CH₃)₂ | N(CH₃)₂ carbon | Direct C-H bond of methyl groups |
| C1-H₂ | C1 | Direct C-H bond at C1 | |
| HMBC | N(CH₃)₂ | C3 | Connectivity of dimethylamino group to C3 |
| C1-H₂ | C2, Cyclopropyl-CH | Connectivity of C1 to C2 and proximity to cyclopropyl ring |
Mass Spectrometry (MS) Methodologies for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. algimed.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). measurlabs.comnih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. measurlabs.commeasurlabs.com For this compound (C₈H₁₇NO), HRMS would be used to confirm its exact molecular weight, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Calculated Monoisotopic Mass: 143.1310 u
An HRMS instrument would be expected to measure a mass very close to this theoretical value, thereby confirming the molecular formula C₈H₁₇NO. researchgate.net
In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The resulting pattern, or mass spectrum, serves as a molecular fingerprint. The fragmentation of this compound is expected to be dominated by cleavage events alpha to the heteroatoms (nitrogen and oxygen), as these lead to the formation of stable carbocations or radical cations.
Predicted Fragmentation Pathways:
Alpha-cleavage adjacent to the nitrogen atom: This is a very common fragmentation pathway for amines. Cleavage of the C2-C3 bond would result in the formation of a stable, resonance-stabilized dimethylaminomethyl cation.
[CH₂=N(CH₃)₂]⁺ at m/z 58 (This is often the base peak in the spectra of such compounds).
Alpha-cleavage adjacent to the oxygen atom: Cleavage of the C1-C2 bond would lead to the formation of the hydroxymethyl cation.
[CH₂OH]⁺ at m/z 31 . This peak is characteristic of primary alcohols. libretexts.org
Loss of a water molecule: Alcohols can undergo dehydration (loss of H₂O) from the molecular ion. libretexts.org
[M - H₂O]⁺ at m/z 125 .
Table 3: Predicted Major Fragment Ions in Mass Spectrometry
| m/z Value | Proposed Ion Structure | Fragmentation Pathway |
|---|---|---|
| 143 | [C₈H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₅N]⁺ | Loss of H₂O |
| 58 | [C₃H₈N]⁺ | α-cleavage at C2-C3 bond |
Infrared (IR) Spectroscopy Methodologies for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. pressbooks.pub
For this compound, the IR spectrum would be acquired by placing a neat sample of the liquid between salt plates or by using an attenuated total reflectance (ATR) accessory. The resulting spectrum would display several key absorption bands confirming the presence of the hydroxyl and amino functional groups, as well as the hydrocarbon framework. libretexts.org
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Bond |
|---|---|---|---|
| 3600 - 3200 (broad) | Stretching | Alcohol | O-H |
| 3080 - 3000 | Stretching | Cyclopropyl C-H | C-H |
| 2960 - 2850 | Stretching | Alkyl C-H | C-H |
| 1470 - 1450 | Bending | Alkyl CH₂/CH₃ | C-H |
| 1260 - 1000 | Stretching | Amine | C-N |
The most prominent and easily identifiable peak would be the broad O-H stretch from the alcohol group, typically found around 3300 cm⁻¹. libretexts.orgdummies.com The C-H stretching bands just below 3000 cm⁻¹ would confirm the saturated portions of the molecule, while the C-N and C-O stretching absorptions in the fingerprint region would corroborate the presence of the amine and primary alcohol, respectively. libretexts.org
X-ray Crystallography Methodologies for Solid-State Structure Determination of this compound and its Derivatives
The definitive determination of the three-dimensional atomic arrangement of this compound and its derivatives in the solid state is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the supramolecular interactions, such as hydrogen bonding, that govern its crystal packing.
While specific crystallographic data for this compound is not publicly available, the methodological approach can be thoroughly understood by examining the structural analysis of closely related compounds that share key functional moieties. A pertinent example is the crystal structure determination of tramadol (B15222) hydrochloride, chemically known as (1RS,2RS)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride. researchgate.net This compound features the crucial dimethylaminomethyl and hydroxyl groups, providing a valuable framework for understanding the crystallographic analysis of such amino alcohols.
The process commences with the growth of high-quality single crystals of the target compound, a critical step that can be achieved through various techniques such as slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. Once a crystal of appropriate size and quality is obtained, it is mounted on a goniometer head of a diffractometer.
The crystal is then irradiated with a monochromatic X-ray beam. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted beams are meticulously recorded by a detector as the crystal is rotated.
This raw diffraction data is subsequently processed to determine the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal. The structure is then "solved" using computational methods, such as direct methods or Patterson synthesis, to generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure.
The final stage of the process is the structural refinement, where the atomic coordinates and thermal parameters of the model are adjusted to achieve the best possible agreement between the calculated and the observed diffraction patterns. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible for a reliable structure.
For instance, the crystal structure of tramadol hydrochloride was solved and refined using synchrotron X-ray powder diffraction data. researchgate.net The compound was found to crystallize in the monoclinic space group Cc. researchgate.net The solid-state conformation of the cation was determined, revealing the spatial arrangement of the dimethylaminomethyl group relative to the cyclohexanol (B46403) ring. researchgate.net Furthermore, the analysis identified key intermolecular interactions, such as N–H···Cl and O–H···Cl hydrogen bonds, which form a zigzag chain and are crucial for the stability of the crystal lattice. researchgate.net
This detailed structural information is invaluable for understanding the physicochemical properties of the compound and for structure-activity relationship (SAR) studies. The same principles and methodologies would be applied to elucidate the solid-state structure of this compound and its derivatives, providing insights into the influence of the cyclopropyl group on the molecular conformation and crystal packing.
Table 1: Representative Crystallographic Data for a Structurally Related Amino Alcohol
| Parameter | Tramadol Hydrochloride researchgate.net |
| Chemical Formula | C₁₆H₂₆NO₂Cl |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 9.68072(2) |
| b (Å) | 19.19127(4) |
| c (Å) | 9.28594(1) |
| α (°) | 90 |
| β (°) | 100.5923(1) |
| γ (°) | 90 |
| Volume (ų) | 1695.795(5) |
| Z | 4 |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopropyl 3 Dimethylamino 1 Propanol
Reactions Involving the Hydroxyl Functionality
The primary alcohol moiety in 2-Cyclopropyl-3-(dimethylamino)-1-propanol is a versatile functional group that readily participates in reactions characteristic of alcohols, including esterification, etherification, oxidation, and reduction. The proximity of the dimethylamino group can exert a significant influence on the reactivity of the hydroxyl group, often through intramolecular catalysis.
The hydroxyl group of this compound can be readily converted to esters and ethers through standard synthetic protocols.
Esterification: The formation of esters from this amino alcohol is of particular mechanistic interest. Studies on the analogous compound, 3-(dimethylamino)propan-1-ol, have shown that its esterification is significantly accelerated by the presence of the tertiary amine. rsc.org The reaction with acylating agents like N-acetylimidazole in an aprotic solvent such as acetonitrile (B52724) proceeds via a mechanism involving intramolecular general base catalysis. rsc.org In this process, the tertiary amine functionality deprotonates the hydroxyl group, enhancing its nucleophilicity towards the acylating agent. This leads to the formation of a cyclic tetrahedral intermediate, which then collapses to yield the final ester product. rsc.org This intramolecular assistance makes the reaction highly efficient compared to intermolecular catalysis with a separate base like triethylamine. rsc.org For this compound, a similar mechanism is expected, though the steric bulk of the adjacent cyclopropyl (B3062369) group may influence the rate of reaction.
Etherification: Etherification, such as in the Williamson ether synthesis, can also be performed. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is critical to avoid competing side reactions, such as quaternization of the tertiary amine.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent | Product | Mechanistic Feature |
| Esterification | Acyl Chloride (R-COCl) | 2-Cyclopropyl-3-(dimethylamino)propyl ester | Intramolecular base catalysis by the tertiary amine. |
| Esterification | Carboxylic Anhydride ((RCO)₂O) | 2-Cyclopropyl-3-(dimethylamino)propyl ester | Formation of a cyclic tetrahedral intermediate. rsc.org |
| Etherification | Sodium Hydride (NaH), then Alkyl Halide (R-X) | 1-Alkoxy-2-cyclopropyl-3-(dimethylamino)propane | Formation of an alkoxide intermediate. |
Oxidation: As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. The use of mild reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), would be expected to yield the corresponding aldehyde, 2-cyclopropyl-3-(dimethylamino)propanal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of the carboxylic acid, 2-cyclopropyl-3-(dimethylamino)propanoic acid. Care must be taken during oxidation, as the tertiary amine is also susceptible to oxidation, which could lead to the formation of an N-oxide as a side product.
Reactions Involving the Tertiary Amine Functionality
The tertiary amine in this compound provides a site of basicity and nucleophilicity, enabling quaternization reactions and allowing the molecule to function as a catalyst.
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a potent nucleophile. It readily reacts with alkyl halides in a classic SN2 reaction to form quaternary ammonium (B1175870) salts. researchgate.net This process, known as the Menshutkin reaction or quaternization, is a straightforward method for introducing a positive charge and modifying the properties of the molecule. Kinetic studies on analogous tertiary amine-containing polymers show that the reaction rate is influenced by temperature and the nature of the alkyl halide, with iodides being more reactive than bromides or chlorides. d-nb.inforesearchgate.net The reaction of this compound with an excess of an alkylating agent like methyl iodide would yield [2-Cyclopropyl-3-hydroxypropyl]trimethylammonium iodide.
Table 2: Examples of Quaternization Reactions
| Alkylating Agent | Product Name |
| Methyl Iodide (CH₃I) | [2-Cyclopropyl-3-hydroxypropyl]trimethylammonium iodide |
| Ethyl Bromide (CH₃CH₂Br) | [2-Cyclopropyl-3-hydroxypropyl]diethylmethylammonium bromide |
| Benzyl Chloride (BnCl) | Benzyldimethyl[2-cyclopropyl-3-hydroxypropyl]ammonium chloride |
The tertiary amine functionality allows this compound to act as a base or nucleophilic catalyst. Analogous structures containing a 3-(dimethylamino)propyl moiety are known to catalyze reactions such as the formation of polyurethane foams, where the amine facilitates the reaction between isocyanates and polyols. sigmaaldrich.com The molecule can function as a Brønsted-Lowry base by accepting a proton, or as a Lewis base by donating its electron pair. This catalytic activity is central to many organic transformations, including the Baylis-Hillman reaction and Michael additions. Furthermore, the presence of the nearby hydroxyl group could enable bifunctional catalysis, where both the amine and alcohol groups participate in stabilizing a transition state.
Reactivity of the Cyclopropyl Moiety
The cyclopropyl group is a key structural feature, characterized by significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.gov This strain-release transformation provides a powerful synthetic tool for constructing more complex acyclic molecules. rsc.org The presence of the adjacent carbinol (alcohol) and amino functionalities can significantly influence the regioselectivity and mechanism of these ring-opening reactions.
The cleavage of the cyclopropane (B1198618) ring can proceed through radical, cationic, or anionic intermediates.
Radical Pathways: The addition of a radical species to the cyclopropane ring or the generation of an adjacent radical (e.g., at the carbinol carbon) can induce homolytic cleavage of one of the C-C bonds. nih.gov For instance, a cyclopropylcarbinyl radical can undergo a rapid ring-opening rearrangement to form a more stable homoallyl radical. acs.org This type of transformation is often employed in mechanistic studies to probe for the presence of radical intermediates. acs.org
Cationic Pathways: Acid-catalyzed reactions or interactions with electrophiles (including transition metals like palladium) can lead to the formation of a cyclopropylcarbinyl cation. chemicalbook.comnih.gov This cation is highly unstable and can rearrange through ring-opening to yield homoallylic or cyclobutanol (B46151) derivatives. The hydroxyl group in a cyclopropyl carbinol system can act as a directing group in such reactions, coordinating to a metal catalyst and influencing which bond of the cyclopropyl ring is cleaved. nih.govnih.gov
Anionic/Nucleophilic Pathways: Ring-opening can also be initiated by nucleophilic attack, particularly if the cyclopropane ring is activated by an electron-withdrawing group. rsc.org In the case of this compound, while not directly activated, reactions involving strong bases or organometallic reagents could potentially lead to ring cleavage, although this is generally less common than radical or cationic pathways for non-activated cyclopropanes. Studies on related alkylidenecyclopropyl ketones reacting with amines show that distal cleavage of the cyclopropane C-C bond can occur, leading to ring expansion and the formation of new heterocyclic systems. organic-chemistry.org
The specific outcome of a ring-opening reaction is highly dependent on the reagents, reaction conditions, and the substitution pattern of the cyclopropyl ring. chemicalbook.comuq.edu.au
Table 3: Potential Ring-Opening Pathways for the Cyclopropyl Moiety
| Pathway | Initiator/Condition | Key Intermediate | Potential Product Type |
| Radical | Radical Initiator (e.g., AIBN), Light | Cyclopropylcarbinyl radical | Homoallylic alcohol |
| Cationic | Lewis/Brønsted Acid, Pd(II) Catalyst | Cyclopropylcarbinyl cation | Homoallylic alcohol, Lactones (after further steps) nih.gov |
| Nucleophilic | Strong Nucleophile (on activated systems) | - | Functionalized acyclic amine |
Ring-Opening Reactions and Rearrangements
The chemical behavior of this compound is significantly influenced by the high ring strain of the three-membered ring, making it prone to reactions that relieve this strain. fiveable.me Ring-opening reactions can be initiated under various conditions, including acidic, thermal, or radical-based methods, leading to a variety of rearranged products. researchgate.netbeilstein-journals.orgnih.gov
Under acidic conditions, protonation of the hydroxyl or dimethylamino group can facilitate the opening of the cyclopropane ring. For instance, in superacidic media, analogous cyclopropylamines have been shown to undergo ring-opening. nih.gov The protonation of the amino group creates a strong σ-acceptor, which can weaken the distal C-C bond of the cyclopropane ring, leading to its cleavage. nih.gov Similarly, protonation of the hydroxyl group can lead to the formation of a cyclopropylcarbinyl cation upon loss of water. This highly reactive intermediate is known to undergo rapid rearrangements. nih.govresearchgate.netrsc.org
The nature of the substituents on the cyclopropane ring plays a critical role in determining the regioselectivity of the ring-opening. In donor-acceptor cyclopropanes, the vicinal bond typically cleaves. nih.gov However, for compounds with strong σ-acceptor groups, cleavage of the distal bond can be favored. nih.gov
Rearrangements of the cyclopropylcarbinyl cation intermediate are a hallmark of reactions involving this species. nih.govresearchgate.netrsc.org This cation can rearrange to form more stable structures, such as homoallylic or cyclobutane (B1203170) derivatives. chemeurope.com The specific rearrangement pathway is influenced by the substitution pattern and the reaction conditions. For example, the solvolysis of cyclopropylcarbinyl systems often yields a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl products, indicating the delocalized nature of the cationic intermediate. chemeurope.com
The following table summarizes potential ring-opening and rearrangement products of this compound based on known reactivity of similar compounds.
| Starting Material | Reaction Conditions | Potential Products | Reaction Type |
| This compound | Acid Catalysis (e.g., H+) | Homoallylic amine, Cyclobutanol derivative | Ring-Opening/Rearrangement |
| This compound | Radical Initiators | Acyclic amino alcohol | Radical-mediated Ring-Opening |
| This compound | Thermal | Isomeric alkenes | Thermally-induced Rearrangement |
This table is illustrative and based on the general reactivity of cyclopropylcarbinyl systems.
Cyclopropyl-Substituent Interactions and Their Influence on Reactivity
The cyclopropyl group in this compound is not merely a passive structural element; it actively participates in and influences the molecule's reactivity through electronic interactions with the adjacent functional groups. The bonding in a cyclopropane ring is often described using the Walsh model, which depicts the C-C bonds as having significant p-character, making the cyclopropyl group behave somewhat like a double bond. wikipedia.orgstackexchange.com This "π-character" allows the cyclopropyl group to act as a good π-electron donor. stackexchange.com
This electron-donating ability has a profound effect on the stability of adjacent carbocations. The cyclopropyl group can effectively stabilize a positive charge on an adjacent carbon through hyperconjugation, a phenomenon known as cyclopropylcarbinyl cation stabilization. wikipedia.org This stabilization is a key factor in many of the reactions of this compound, particularly under acidic conditions where carbocationic intermediates are likely to form.
The dimethylamino group, being a strong electron-donating group, can also influence the reactivity of the cyclopropane ring. nih.gov Its presence can affect the electron density within the ring and potentially alter the regioselectivity of ring-opening reactions. Furthermore, the nitrogen's lone pair can directly participate in reactions through neighboring group participation, as discussed in the following sections.
Conversely, the hydroxyl group, while capable of participating in hydrogen bonding and acting as a nucleophile, can also be protonated under acidic conditions to become a good leaving group, initiating carbocation formation and subsequent rearrangements.
The interplay between the electron-donating nature of the cyclopropyl and dimethylamino groups and the reactivity of the hydroxyl group creates a complex system where subtle changes in reaction conditions can lead to different product outcomes.
Regioselectivity and Stereoselectivity in Transformations of this compound
The regioselectivity of ring-opening reactions of this compound is a critical aspect of its chemical transformations. The site of bond cleavage in the cyclopropane ring is highly dependent on the reaction mechanism and the nature of the substituents. In acid-catalyzed reactions that proceed through a cyclopropylcarbinyl cation, the positive charge can be delocalized over several carbon atoms, leading to a mixture of products. chemeurope.com However, the substitution pattern can direct the regioselectivity. For instance, in related systems, the presence of a hydroxyl group can direct the outcome of reactions on an adjacent alkenyl moiety. nih.gov
In the context of this compound, the formation of a carbocation at the carbon bearing the hydroxyl group would be stabilized by the adjacent cyclopropyl group. Subsequent nucleophilic attack could occur at different positions of the delocalized cation, leading to various regioisomers.
The stereochemistry of the starting material can also direct the stereochemical outcome of reactions on other parts of the molecule, a phenomenon known as substrate-controlled stereoselectivity. unl.pt
The following table outlines the potential stereochemical and regiochemical outcomes for reactions of this compound based on analogous systems.
| Reaction Type | Controlling Factor | Potential Outcome |
| Acid-catalyzed Ring-Opening | Carbocation stability | Mixture of regioisomers (homoallylic and cyclobutyl derivatives) |
| Nucleophilic Substitution at C1 | Neighboring group participation | Retention of stereochemistry |
| Reactions at the cyclopropyl ring | Steric hindrance and electronic effects | Preferential attack at the less hindered face |
This table presents plausible outcomes based on established principles of organic reactivity.
Mechanistic Studies of this compound Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its transformations can be inferred from studies on analogous compounds.
A key mechanistic pathway in many reactions of this molecule likely involves the formation of a cyclopropylcarbinyl cation. nih.govresearchgate.netrsc.org Under acidic conditions, protonation of the hydroxyl group followed by the loss of a water molecule would generate this cation. This intermediate is not a classical carbocation but rather a non-classical, delocalized species where the positive charge is shared between the carbinyl carbon and the carbons of the cyclopropane ring. researchgate.net This delocalization is responsible for the facility of cyclopropylcarbinyl rearrangements. nih.gov
Neighboring group participation (NGP) by the dimethylamino group is another important mechanistic consideration. wikipedia.orglibretexts.orglibretexts.org If a leaving group is present on the carbon bearing the hydroxyl group (or if the hydroxyl group itself is protonated), the nitrogen's lone pair can act as an internal nucleophile, forming a strained, cyclic aziridinium-like intermediate. This participation can significantly accelerate the reaction rate compared to a similar compound without the participating group. wikipedia.org The subsequent ring-opening of this intermediate by an external nucleophile would then determine the final product. Such a mechanism often leads to retention of stereochemistry at the reaction center. libretexts.org
Mechanistic investigations into the ring-opening of cyclopropylamines under strongly acidic conditions suggest that the regioselectivity of bond cleavage (vicinal vs. distal) is governed by the electronic nature of the substituents. nih.gov For this compound, the protonated amino group would act as a strong σ-withdrawing group, potentially favoring cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov
Computational studies on related systems have provided further insight into the energetic profiles of these transformations, helping to rationalize the observed product distributions. nih.gov
Computational Chemistry and Theoretical Investigations of 2 Cyclopropyl 3 Dimethylamino 1 Propanol
Quantum Mechanical Studies of Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 2-Cyclopropyl-3-(dimethylamino)-1-propanol, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization.
This process involves systematically altering the molecule's geometry to find the arrangement with the lowest possible energy. The result is a detailed picture of bond lengths, bond angles, and dihedral angles for the most stable conformation. By calculating the energies of various geometric arrangements, researchers can map out the molecule's potential energy surface, or energy landscape. This landscape reveals not only the lowest-energy structures (global minima) but also other stable conformations (local minima) and the energy barriers between them (transition states).
Table 1: Hypothetical DFT Geometry Optimization Output for this compound This table illustrates the type of data that would be obtained from DFT calculations. The values are not based on actual experimental or computational results.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Total Energy | The calculated total electronic energy of the optimized structure (in Hartrees). | -445.123456 Ha |
| Dipole Moment | A measure of the molecule's overall polarity (in Debye). | 2.5 D |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -0.25 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | 0.05 eV |
Ab Initio Methods for Electronic Property Prediction
Ab initio—Latin for "from the beginning"—methods are quantum chemistry calculations that rely on first principles without using experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties.
For this compound, ab initio calculations would be used to predict properties like ionization potential, electron affinity, and the distribution of electron density. This information helps in understanding the molecule's reactivity, polarity, and intermolecular interactions. While computationally more intensive than DFT, ab initio methods are often used as a benchmark for accuracy.
Conformational Analysis and Energy Landscapes of this compound
Due to the presence of several single bonds, the this compound molecule is flexible and can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Computational methods can systematically rotate the rotatable bonds in the molecule (e.g., the C-C and C-N bonds of the propane (B168953) backbone) and calculate the energy of each resulting conformation. mdpi.comuwlax.edu This process generates a potential energy surface that maps the energy as a function of these rotations. The low-energy regions on this map correspond to stable conformations, while the high-energy regions represent unstable arrangements. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how it might change its shape, which can influence its biological activity and physical properties. For instance, studies on similar molecules like cyclopropyl (B3062369) methyl ketone have used such methods to determine the most stable conformations. uwlax.edu
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized molecules. github.ioresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for determining the structure of organic compounds.
By calculating the magnetic shielding around each atomic nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, it is possible to predict the NMR chemical shifts. nih.gov These predicted shifts can then be compared to experimental NMR data to verify the molecular structure. Discrepancies between predicted and experimental spectra can often be resolved by considering a Boltzmann-weighted average of the spectra for several low-energy conformers, as the experimental spectrum reflects an average of all conformations present in a sample. github.io
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table illustrates the type of data that would be generated. The values are for illustrative purposes only.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C (Hydroxymethyl, -CH₂OH) | 65.4 |
| C (Chiral center, -CH-) | 42.1 |
| C (Aminomethyl, -CH₂N) | 60.8 |
| C (Cyclopropyl, methine) | 15.3 |
| C (Cyclopropyl, methylene) | 8.5 |
| C (N-Methyl) | 45.7 |
Reaction Mechanism Elucidation through Computational Modeling
Theoretical modeling can be used to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate.
The energy of this transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Such studies would allow for the investigation of, for example, the mechanism of its formation or its participation in subsequent reactions. This provides a microscopic view of the bond-breaking and bond-forming processes that is often inaccessible to experimental methods alone.
Molecular Dynamics Simulations for Solvent Effects on this compound
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water or chloroform) and calculating the forces between all atoms.
By solving the equations of motion, the simulation tracks the trajectory of the molecule, revealing how it moves, rotates, and changes conformation in a solvent environment. This is particularly important for understanding how the solvent influences the molecule's conformational preferences and its interactions with other molecules. For example, the simulation could show how water molecules form hydrogen bonds with the hydroxyl and amino groups, stabilizing certain conformations over others.
Derivatization Strategies and Analogue Synthesis Based on 2 Cyclopropyl 3 Dimethylamino 1 Propanol
Design Principles for Novel 2-Cyclopropyl-3-(dimethylamino)-1-propanol Analogues
The design of novel analogues based on the this compound scaffold is guided by several key principles aimed at modulating the molecule's properties in a controlled manner. The cyclopropyl (B3062369) ring is a particularly important feature, as it introduces conformational rigidity into molecules. nih.govresearchgate.net Incorporating this motif can significantly impact the secondary structure and metabolic stability of larger molecules, such as peptidomimetics. nih.gov
Key design strategies for creating analogues include:
Modification of the Cyclopropyl Ring: The cyclopropyl group can be substituted with various functional groups to probe steric and electronic effects. Introducing substituents at the 1- or 2-position of the cyclopropane (B1198618) ring can create stereoisomers, allowing for precise directional control of side-chains, a crucial feature in medicinal chemistry. nih.gov The synthesis of such substituted cyclopropanols is synthetically accessible. chemrxiv.org
Alteration of the Amino Group: The dimethylamino moiety can be replaced with other secondary or tertiary amines, including cyclic amines (e.g., pyrrolidine, piperidine, morpholine). This modification alters the molecule's basicity, lipophilicity, and hydrogen bonding capacity. Amine exchange reactions on related Mannich bases are well-documented and provide a feasible route for this type of derivatization. researchgate.net
Derivatization of the Hydroxyl Group: The primary alcohol is a prime site for modification. It can be esterified or etherified to introduce a wide variety of functional groups, thereby changing the molecule's polarity and pharmacokinetic profile. Furthermore, the alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a gateway to a host of other chemical transformations.
Stereochemical Variation: For analogues with multiple chiral centers, accessing specific stereoisomers is crucial. Enantiomerically pure cyclopropane derivatives are recognized as important building blocks in organic synthesis and medicinal chemistry. mdpi.com The development of diastereoselective and enantioselective synthetic methods is paramount for isolating the desired stereoisomer and understanding its specific properties. nih.govmdpi.com
The overarching goal of these design principles is to create a library of compounds that systematically explores the chemical space around the parent molecule. By observing how these structural changes affect the molecule's properties, researchers can develop a comprehensive understanding of its structure-activity relationship.
Synthetic Access to Substituted this compound Derivatives
Accessing a diverse range of substituted derivatives of this compound requires a robust and flexible synthetic toolkit. While direct synthesis of this specific compound and its derivatives is not extensively detailed in the literature, several established methodologies for the synthesis of substituted cyclopropanes, cyclopropylamines, and cyclopropanols can be adapted. chemrxiv.orgmdpi.com These methods provide pathways to key intermediates that can be further elaborated to yield the desired analogues.
Enantiomerically pure cyclopropane derivatives are often accessed through diastereoselective 1,3-ring closure reactions or asymmetric cyclopropanation. mdpi.com More recent methods focus on the stereoselective functionalization of pre-existing cyclopropane rings. For example, the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes can yield densely substituted cyclopropyl amines and ethers with high stereocontrol. mdpi.com Another powerful technique involves the oxidative hydrolysis of cyclopropyl boron pinacolates, which offers a direct and chemoselective route to 2-substituted cyclopropanols. chemrxiv.org
Below is a table summarizing potential synthetic strategies for accessing key structural motifs needed for the synthesis of derivatives.
| Synthetic Method | Key Reagents/Precursors | Target Intermediate/Motif | Key Features | Reference |
|---|---|---|---|---|
| Oxidative Hydrolysis of Cyclopropyl Boronates | Vinyl boron pinacolates, Diazomethane, NaIO₄, H₂O₂ | 2-Substituted Cyclopropanols | Scalable, diastereoselective, provides access to rare 2-substituted patterns. | chemrxiv.org |
| Formal Nucleophilic Substitution | Chiral bromocyclopropanes, Nitrogen/Oxygen nucleophiles, Base | Enantioenriched Cyclopropyl Amines/Ethers | Proceeds via a cyclopropene (B1174273) intermediate; configuration is controlled by the starting material's chiral center. | mdpi.com |
| Olefination of Cyclopropanone Surrogates | 1-Sulfonylcyclopropanols, Stabilized phosphorus ylides, Amine nucleophiles | trans-Cyclopropane β-Amino Acid Derivatives | Proceeds via a telescopic aza-Michael reaction with complete diastereocontrol. | nih.gov |
| Phase-Transfer Catalysis Cyclopropanation | Substituted 2-phenyl acetonitrile (B52724), 1,2-dibromoethane, NaOH, TBAB | Substituted 1-Phenylcyclopropane Acetonitrile | A convenient method for constructing the cyclopropane ring on activated methylene (B1212753) compounds. | nih.gov |
These methods can be strategically combined to build the desired substituted analogues. For instance, a 2-substituted cyclopropanol (B106826) synthesized via the boronate hydrolysis method could undergo subsequent functional group manipulations, such as tosylation of the alcohol followed by substitution with dimethylamine (B145610), to introduce the aminomethyl side chain.
Heterocyclic Ring Formation Utilizing this compound Structural Motifs
The bifunctional nature of the this compound scaffold, possessing both a hydroxyl group and a tertiary amino group, makes it a valuable precursor for the synthesis of novel heterocyclic systems. The relative 1,3-disposition of these functional groups is particularly suited for the formation of four-, six-, or larger-membered rings through intramolecular or intermolecular cyclization reactions.
While specific cyclization reactions starting from this compound are not prominently reported, its reactivity can be inferred from related structures. For example, 3-(dimethylamino)propenoates and related enaminones are versatile reagents for preparing a multitude of monocyclic and fused heterocyclic systems. researchgate.net Similarly, ketonic Mannich bases like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one undergo ring closure reactions with bifunctional nucleophiles to yield pyrazolines, pyridines, and benzodiazepines. researchgate.net
Potential strategies for heterocyclic synthesis using the this compound motif include:
Intramolecular Cyclization: Activation of the primary alcohol (e.g., conversion to a tosylate or mesylate) would create a good leaving group. Subsequent intramolecular nucleophilic attack by the tertiary amine would lead to the formation of a quaternary cyclopropyl-substituted azetidinium salt.
Intermolecular Condensation: Reaction with bifunctional reagents can lead to the formation of larger heterocyclic rings. For instance, condensation with a β-keto ester could potentially lead to the formation of a dihydropyridine (B1217469) derivative, with the dimethylamino group being eliminated.
Ring-Opening/Ring-Expansion Reactions: The strained cyclopropyl ring itself can participate in ring-opening reactions under certain conditions (e.g., acid catalysis, transition metal catalysis), leading to the formation of larger carbocyclic or heterocyclic systems. The chemistry of heterocycles derived from cyclopropenones showcases the utility of strained rings in building diverse molecular architectures. nih.gov
The following table outlines some hypothetical heterocyclic systems that could be synthesized from this structural motif.
| Target Heterocycle | Required Co-Reagent(s) | Plausible Reaction Type | Key Structural Feature Utilized |
|---|---|---|---|
| Azetidinium Salt | TsCl, Pyridine (activation of OH) | Intramolecular SN2 Cyclization | 1,3-Amino alcohol |
| 1,3-Oxazinane Derivative | Aldehyde or Ketone (e.g., Formaldehyde) | Cyclocondensation | 1,3-Amino alcohol |
| Substituted Pyridine | 1,3-Dicarbonyl compound, Oxidizing agent | Hantzsch-type Synthesis (via an enamine intermediate) | Dimethylaminomethyl group as a reactive handle |
| Fused Thiazinane | Isothiocyanate, followed by acid-catalyzed cyclization | Addition-Cyclization | Hydroxyl and Amino groups |
Polymerization Studies Utilizing this compound as a Monomer Precursor
A review of the current scientific literature does not reveal specific studies focused on the polymerization of this compound or its use as a monomer precursor. However, its chemical structure contains functional groups that suggest a theoretical potential for its incorporation into polymeric materials. As a bifunctional molecule containing a primary alcohol and a tertiary amine, it could participate in several types of polymerization reactions.
Potential as a Co-Monomer in Step-Growth Polymerization:
The primary alcohol is a suitable functional group for step-growth polymerization. The molecule could potentially act as a chain-terminating agent or, if incorporated as a co-monomer with a diol, could introduce pendant cyclopropylmethyl(dimethylamino) side chains into a polymer backbone.
Polyesters: Co-polymerization with diacids (or their acyl chlorides) and diols could lead to the formation of polyesters. The inclusion of this compound would introduce functional side chains that could be used for post-polymerization modification, such as quaternization of the amine to create a cationic polyelectrolyte.
Polyurethanes: The hydroxyl group can react with isocyanates. Using the molecule as a co-monomer with diols and diisocyanates would result in polyurethanes with pendant functional groups, altering the material's surface properties, solubility, and reactivity.
Potential in Ring-Opening Polymerization:
While the molecule itself is acyclic, it could be chemically converted into a cyclic monomer. For example, conversion into a cyclic carbonate or a lactone could create a monomer suitable for ring-opening polymerization (ROP). The resulting polymer would have the cyclopropyl and dimethylamino functionalities regularly spaced along its backbone.
Challenges and Considerations:
The steric bulk of the cyclopropyl group might hinder the polymerization process, potentially leading to low molecular weight polymers. The basicity of the tertiary amine could also interfere with certain catalytic systems used in polymerization, requiring careful selection of reaction conditions or protection of the amine group.
Role of 2 Cyclopropyl 3 Dimethylamino 1 Propanol As a Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
While amino alcohols are crucial precursors for a wide range of complex organic molecules, particularly in pharmaceutical synthesis, specific examples detailing the use of 2-Cyclopropyl-3-(dimethylamino)-1-propanol for this purpose are not found in the reviewed literature. nih.gov The presence of hydroxyl and amino functional groups allows for a variety of chemical transformations, making it a plausible, yet undocumented, starting material for multi-step syntheses. For instance, related amino alcohol scaffolds are known intermediates in the synthesis of antidepressants and other bioactive compounds. acs.org
Building Block in Material Science Applications (e.g., as a ligand, catalyst component, or in polymer synthesis)
In the field of material science, there is no specific literature that cites this compound as a building block. ktu.ltpwr.edu.plwordpress.com Structurally similar molecules, such as 3-(dimethylamino)-1-propyl ligands, have been used to create metal complexes for applications like chemical vapor deposition (CVD), demonstrating the potential for amino-functionalized alkyl groups to act as chelating ligands. illinois.edu
The principles of polymer synthesis often involve monomers with reactive functional groups. beilstein-journals.orgmdpi.commdpi.comrsc.orgrsc.org While the hydroxyl group in this compound could theoretically participate in polymerization reactions (e.g., to form polyesters or polyurethanes), there are no specific studies documenting its use as a monomer or catalyst component in polymer science.
Role in the Synthesis of Chiral Auxiliaries or Ligands
Chiral amino alcohols are a cornerstone in asymmetric synthesis, frequently serving as the foundation for effective chiral auxiliaries and ligands. nih.govwikipedia.orgrug.nlsigmaaldrich.comtcichemicals.com These auxiliaries temporarily bond to a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org
Although this compound possesses a chiral center, its specific application in the synthesis of new chiral auxiliaries or as a ligand for asymmetric catalysis is not documented. The synthesis of chiral ligands often involves amino alcohols to coordinate with metal centers, thereby creating a chiral environment for catalysis. rsc.org While it is plausible that this compound could be utilized for such purposes, dedicated research findings are not available.
Advanced Analytical Method Development for 2 Cyclopropyl 3 Dimethylamino 1 Propanol
Chromatographic Separation Techniques for Purity Assessment and Quantification in Chemical Matrices
Chromatography is the cornerstone for separating 2-Cyclopropyl-3-(dimethylamino)-1-propanol from impurities, starting materials, and potential stereoisomers. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity testing or chiral separation.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like this compound. Method development must address the compound's high polarity and lack of a significant ultraviolet (UV) chromophore.
Reversed-Phase (RP) HPLC: This is a common approach for the analysis of amino alcohols. To achieve adequate retention and symmetrical peak shape for the basic amine, an acidic modifier is typically added to the mobile phase. A C18 or C8 column is often employed. For detection, UV absorbance at low wavelengths (e.g., 200-215 nm) can be used, but for higher sensitivity and specificity, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) are preferable.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes. This technique can provide superior retention and selectivity for this compound compared to reversed-phase methods.
Chiral HPLC: Since the compound possesses a chiral center, separating its enantiomers is critical for stereospecific synthesis and characterization. This can be achieved using a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are widely effective for a broad range of chiral compounds, including amino alcohols.
Pre-column Derivatization: To enhance detectability, especially for UV or fluorescence detectors, the amine group can be derivatized prior to injection. Reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with amines to form highly fluorescent or UV-active products, significantly lowering the limit of detection. nih.gov
Table 1: Exemplary HPLC Method Parameters for this compound Analysis
| Parameter | Reversed-Phase (RP) HPLC | HILIC | Chiral HPLC |
|---|---|---|---|
| Stationary Phase (Column) | C18, 5 µm, 4.6 x 250 mm | Amide or Silica (B1680970), 3 µm, 2.1 x 100 mm | Cellulose or Amylose-based CSP, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium (B1175870) Acetate in Water | n-Hexane |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile | Isopropanol / Ethanol |
| Gradient / Isocratic | Gradient: 5% to 95% B over 20 min | Gradient: 95% to 60% B over 15 min | Isocratic: 90:10 (A:B) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.8 mL/min |
| Detection | ELSD, CAD, or MS | MS | UV at 210 nm |
| Column Temperature | 30 °C | 35 °C | 25 °C |
Gas Chromatography (GC) is well-suited for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis, although its polar functional groups (hydroxyl and amino) can cause peak tailing on non-polar columns.
To mitigate peak asymmetry and improve chromatographic performance, derivatization is a common strategy. The active hydrogen of the hydroxyl group can be replaced with a less polar group, such as through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process reduces the compound's polarity and improves its volatility and stability at the high temperatures used in GC.
For purity assessment, a Flame Ionization Detector (FID) provides a robust and near-universal response for organic compounds. For trace-level quantification and impurity identification, a Mass Spectrometer (MS) detector offers superior sensitivity and structural information. patsnap.comgoogle.com
Chiral GC: The enantiomers of volatile chiral compounds can be effectively separated using capillary columns coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. lcms.cz This allows for the determination of enantiomeric purity or enantiomeric excess (ee).
Table 2: Potential Gas Chromatography (GC) Method Parameters
| Parameter | Purity Assessment (FID) | Trace Analysis / Identification (MS) | Chiral Separation |
|---|---|---|---|
| Stationary Phase (Column) | Mid-polarity (e.g., 5% Phenyl Polysiloxane) | Low-bleed version of a mid-polarity phase (e.g., DB-5ms) | Cyclodextrin-based CSP (e.g., Beta-DEX) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium or Hydrogen | Helium | Helium or Hydrogen |
| Inlet Temperature | 250 °C | 260 °C | 240 °C |
| Oven Program | 80 °C (2 min), ramp to 280 °C at 15 °C/min | 80 °C (2 min), ramp to 300 °C at 20 °C/min | 70 °C (1 min), ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C | N/A (Transfer line at 280 °C) | 250 °C |
| Derivatization | Optional (e.g., Silylation) | Recommended (e.g., Silylation) | Often required |
Spectrophotometric Methods for Detection and Quantification
Direct UV-Visible spectrophotometry is generally not suitable for the quantification of this compound because its structure lacks a chromophore that absorbs light significantly in the 200-800 nm range. However, spectrophotometric methods can be developed based on derivatization reactions that produce a colored product.
This approach involves reacting the tertiary amine or the alcohol functional group with a specific reagent to yield a complex with strong absorbance at a particular wavelength. For instance, certain charge-transfer reagents can react with tertiary amines to form colored complexes. The intensity of the color, measured as absorbance, would be proportional to the concentration of the analyte in the sample.
The development of such a method would require:
Selection of a Derivatizing Reagent: Identifying a reagent that reacts specifically and stoichiometrically with the tertiary amine of the target compound to produce a stable, colored product.
Optimization of Reaction Conditions: Determining the ideal pH, temperature, reaction time, and reagent concentration to ensure the reaction goes to completion.
Method Validation: Establishing the method's linearity by constructing a calibration curve with standards of known concentration, and assessing its accuracy, precision, and selectivity according to established guidelines.
Table 3: Framework for a Derivatization-Based Spectrophotometric Method
| Step | Description | Key Parameters to Optimize |
|---|---|---|
| 1. Sample Preparation | The sample containing this compound is dissolved in a suitable solvent. | Solvent type, sample concentration. |
| 2. Derivatization Reaction | A chromogenic (color-forming) reagent is added to the sample solution under controlled conditions. | Reagent choice, pH, temperature, reaction time. |
| 3. Absorbance Measurement | The absorbance of the resulting colored solution is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax). | λmax determination, cuvette path length. |
| 4. Quantification | The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from a series of standards. | Concentration range of standards, linearity of curve (R² value). |
Emerging Research Perspectives and Future Directions for 2 Cyclopropyl 3 Dimethylamino 1 Propanol
Exploration of Novel and Efficient Synthetic Methodologies
The development of novel and efficient synthetic routes to 2-Cyclopropyl-3-(dimethylamino)-1-propanol and its derivatives is a primary area of future research. Drawing inspiration from established syntheses of related compounds, several promising strategies can be envisioned.
One potential approach involves the use of cyclopropanol (B106826) precursors. The Kulinkovich reaction, for instance, can generate 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org Subsequent functional group interconversion could then be employed to introduce the dimethylamino group. A hypothetical synthetic pathway is outlined below:
Table 1: Potential Synthetic Route via Kulinkovich Reaction
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Kulinkovich Reaction | Ester precursor, Ethylmagnesium bromide, Ti(Oi-Pr)₄ | 1-Substituted cyclopropanol |
| 2 | Oxidation | Mild oxidizing agent (e.g., PCC) | Cyclopropyl (B3062369) ketone |
| 3 | Reductive Amination | Dimethylamine (B145610), Reducing agent (e.g., NaBH(OAc)₃) | This compound |
Another promising avenue is the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives. The hydroxyl group in these substrates can direct the stereochemical outcome of the cyclopropanation reaction, offering a high degree of control over the final product's stereochemistry. acs.org This methodology could be adapted to synthesize chiral derivatives of this compound.
Furthermore, multicomponent reactions offer an efficient strategy for the synthesis of complex molecules from simple starting materials in a single step. A three-component coupling of alkenylzirconocenes with imines could provide a rapid route to functionalized cyclopropyl-containing amino compounds. nih.gov
Advanced Mechanistic Insights into its Reactivity and Transformations
The unique combination of a strained cyclopropyl ring, a nucleophilic hydroxyl group, and a basic amino group in this compound suggests a rich and complex reactivity profile that warrants detailed mechanistic investigation.
A key area of interest is the reactivity of the cyclopropyl carbinol moiety. Cyclopropyl carbinols are known to undergo a variety of ring-opening reactions, often catalyzed by Lewis or Brønsted acids. chemicalbook.comacs.org The specific outcome of these reactions is highly dependent on the substitution pattern of the cyclopropane (B1198618) ring and the reaction conditions. For this compound, the neighboring dimethylamino group could play a significant role in modulating the stability of any carbocationic intermediates formed during ring-opening, potentially leading to novel rearrangement pathways.
Computational studies, particularly using Density Functional Theory (DFT), will be invaluable in elucidating the mechanisms of these transformations. acs.org Such studies can provide insights into transition state geometries, activation energies, and reaction pathways, guiding the rational design of new reactions and catalysts.
Table 2: Potential Reactivity of this compound
| Reaction Type | Potential Products | Mechanistic Considerations |
| Acid-catalyzed ring-opening | Homoallylic amines, substituted piperidines | Formation of a cyclopropylcarbinyl cation, potential participation of the nitrogen lone pair. |
| Oxidation | Cyclopropyl ketone, amino acid derivatives | Selective oxidation of the primary alcohol. |
| N-Oxidation | N-oxide derivatives | Potential for altered biological activity and further functionalization. |
High-Throughput Screening in Chemical Reaction Discovery for this compound Derivatives
High-throughput screening (HTS) has emerged as a powerful tool for the rapid discovery of new reactions and catalysts. japsonline.comewadirect.com Applying HTS methodologies to derivatives of this compound could unlock their potential in various chemical transformations.
A library of derivatives could be synthesized by modifying the cyclopropyl ring, the amino group, or the hydroxyl group. These derivatives could then be screened in parallel against a diverse set of reactants and catalysts to identify new chemical reactions. For example, the amino alcohol moiety makes these compounds potential ligands for transition metal catalysts. An HTS approach could rapidly identify derivatives that act as effective ligands in asymmetric catalysis.
Table 3: Hypothetical High-Throughput Screening Workflow
| Step | Description | Technology | Desired Outcome |
| 1. Library Synthesis | Parallel synthesis of a diverse library of this compound derivatives. | Automated synthesis platforms. | A collection of structurally diverse compounds for screening. |
| 2. Assay Development | Design of a rapid and sensitive assay to detect the desired chemical transformation (e.g., fluorescence, colorimetric). | Miniaturized reaction vessels (e.g., microplates). | A reliable method for detecting positive "hits". |
| 3. High-Throughput Screening | Automated screening of the compound library against a panel of reactants and catalysts. | Robotic liquid handlers and plate readers. | Identification of "hit" compounds that promote the desired reaction. |
| 4. Hit Validation and Optimization | Resynthesis and retesting of "hit" compounds, followed by optimization of reaction conditions. | Standard laboratory techniques. | A novel and optimized chemical transformation. |
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling the rapid prediction of optimal synthetic routes. engineering.org.cnibm.com These tools can be leveraged to design novel and efficient syntheses of this compound and its derivatives.
Furthermore, AI models can predict the outcomes of chemical reactions with increasing accuracy. By inputting the structures of reactants and reagents, these models can predict the major product and its yield, allowing for the in silico optimization of reaction conditions before any experiments are conducted in the laboratory. This approach can significantly reduce the time and resources required for synthetic route development.
Table 4: Application of AI in the Synthesis of this compound
| AI Application | Description | Potential Impact |
| Retrosynthetic Analysis | AI algorithms propose multiple synthetic routes to the target molecule. | Discovery of novel and more efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of potential reaction steps. | In silico optimization of reaction conditions, reducing experimental effort. |
| Catalyst Design | Generative models design novel catalysts with enhanced activity and selectivity. | Development of highly efficient and stereoselective synthetic methods. |
Q & A
Q. Mitigation :
- Conduct solubility studies in buffered solutions (pH 1–12) with inert atmospheres.
- Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
Basic: How are computational methods applied to predict the reactivity of this compound in synthetic pathways?
Answer:
- DFT calculations : Optimize transition states for cyclopropanation or epoxide ring-opening reactions .
- MD simulations : Model solvation effects on reaction kinetics (e.g., polar solvents stabilize zwitterionic intermediates) .
Case study : DFT predicts a 15 kcal·mol⁻¹ activation barrier for the nucleophilic addition to cyclopropane-epoxide hybrids, aligning with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
